N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
Description
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetically derived acetamide featuring a 1,2,4-oxadiazole core substituted with a 1-methylpyrrole moiety and a 3-(trifluoromethyl)phenyl group. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in enhancing bioavailability in drug design .
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2/c1-24-7-3-6-13(24)16-22-15(26-23-16)10-21-14(25)9-11-4-2-5-12(8-11)17(18,19)20/h2-8H,9-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEAFMKKBFIZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions:
Step 1: Preparation of the pyrrole derivative. The initial step often involves the synthesis of the 1-methyl-1H-pyrrole. This is typically achieved through a condensation reaction between an amine and a diketone under acidic conditions.
Step 2: Formation of the oxadiazole ring. The 1-methyl-1H-pyrrole derivative reacts with a suitable amidoxime in the presence of dehydrating agents like thionyl chloride to form the oxadiazole ring.
Step 3: Coupling with the acetamide. The oxadiazole-pyrrole derivative is then coupled with a 3-(trifluoromethyl)phenyl acetamide moiety through a nucleophilic substitution reaction, facilitated by a base such as sodium hydride.
Industrial production methods: While detailed industrial production methods are proprietary, they generally follow the above synthetic steps, optimized for large-scale production. This may involve the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of reactions:
Oxidation: This compound can undergo oxidation, particularly at the pyrrole ring, forming various oxidized products.
Reduction: Reduction reactions may target the oxadiazole ring, leading to the opening of the heterocyclic system.
Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions, though such reactions are often selective.
Common reagents and conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major products:
Oxidized products: Depending on the oxidizing agent, hydroxylated pyrrole derivatives can be formed.
Reduced products: Ring-opened oxadiazole derivatives.
Substitution products: Halogenated or nitrated derivatives on the trifluoromethyl phenyl ring.
Scientific Research Applications
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is used in several fields:
Chemistry: As a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its interactions with various biological receptors and potential bioactivity.
Medicine: Explored for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique structural properties.
Mechanism of Action
This compound exerts its effects through multiple pathways:
Molecular targets: It binds to specific biological receptors or enzymes, altering their function.
Pathways involved: Its activity can influence cellular signaling pathways, leading to changes in cell behavior such as proliferation or apoptosis.
Comparison with Similar Compounds
Structural and Functional Analogues in Antibacterial Agents
Compounds such as (S)-N-((3-(6-(4-(2-chloropyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide () share the acetamide backbone but incorporate oxazolidinone and fluoropyridine rings. The oxazolidinone group is a hallmark of antibiotics like linezolid, targeting bacterial ribosomes . The trifluoromethylphenyl group may also confer broader-spectrum activity compared to fluoropyridine derivatives .
Table 1: Antibacterial Acetamide Derivatives
Antiproliferative Hydroxyacetamide Derivatives
Hydroxyacetamide derivatives with triazole and imidazole cores () exhibit antiproliferative activity, likely through kinase inhibition or DNA intercalation. The target compound’s oxadiazole ring may offer superior electron-deficient characteristics compared to triazoles, altering binding kinetics to enzymes like topoisomerases. Additionally, the trifluoromethyl group could enhance cellular uptake compared to hydroxylated analogues .
Table 2: Antiproliferative Acetamide Analogues
Agrochemical Analogues
Pesticide compounds like oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide, ) utilize acetamide linkages for fungicidal activity. However, the target compound’s pyrrole and trifluoromethyl groups are absent in agrochemicals, reflecting a design prioritization for mammalian target specificity over broad-spectrum pesticidal activity .
Biological Activity
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound that incorporates a pyrrole ring and an oxadiazole scaffold, both of which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.
Structural Overview
The compound can be broken down into several key structural components:
- Pyrrole Ring : Known for its role in various biological activities.
- Oxadiazole Moiety : Frequently studied for its anticancer properties.
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
Anticancer Activity
Research indicates that 1,3,4-oxadiazoles exhibit significant anticancer properties. The incorporation of the oxadiazole moiety in this compound suggests potential interactions with various molecular targets involved in cancer proliferation.
Mechanisms of Action :
- Inhibition of Growth Factors : The compound may inhibit growth factors and enzymes that are critical for cancer cell survival.
- Targeting Enzymes : It has been shown to interact with enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are vital for DNA synthesis and modification .
Antimicrobial Activity
Compounds containing oxadiazole scaffolds have also demonstrated antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains.
Case Study 1: Anticancer Efficacy
A study explored the cytotoxic effects of oxadiazole derivatives on different cancer cell lines. N-(substituted oxadiazoles) showed selective cytotoxicity towards malignant cells, with IC50 values indicating significant potency against breast and colon cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-Acetyl derivative | MCF7 (Breast) | 12.5 |
| N-Methyl derivative | HCT116 (Colon) | 15.0 |
Case Study 2: Antimicrobial Testing
Another investigation focused on the antibacterial activity of related oxadiazole compounds against Mycobacterium tuberculosis. The results indicated that modifications to the oxadiazole structure could enhance antibacterial efficacy, suggesting a promising avenue for developing new antitubercular agents .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole derivative A | M. tuberculosis | 8 µg/mL |
| Oxadiazole derivative B | E. coli | 16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
